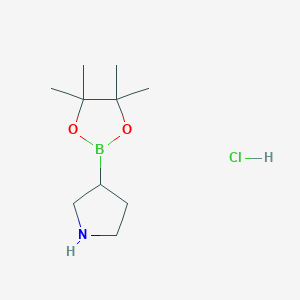

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .Chemical Reactions Analysis

As mentioned in the synthesis analysis, similar compounds undergo borylation and hydroboration reactions . The specific reactions that “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride” undergoes are not known.科学的研究の応用

Synthesis and Crystal Structure Analysis

A study by Huang et al. (2021) focuses on the synthesis of boric acid ester intermediates, incorporating the dioxaborolane moiety for structural analysis. Through a three-step substitution reaction, the researchers synthesized methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate among other compounds, utilizing techniques like FTIR, NMR spectroscopy, and mass spectrometry for confirmation. X-ray diffraction and DFT calculations were employed to analyze the crystallographic and conformational structures, comparing them with molecular electrostatic potential and frontier molecular orbitals to reveal physicochemical properties (Huang et al., 2021).

Catalytic Enantioselective Synthesis

Another application is in the catalytic enantioselective synthesis of benzyl oximes, preparing compounds like (S)-1-Pyridin-3-yl-ethylamine bis hydrochloride. This process involves borane reduction and uses various reagents, highlighting the role of catalytic enantioselective processes in producing chiral pyridyl amines, which are crucial in medicinal chemistry (Huang et al., 2011).

Electropolymerization for Conducting Polymers

Sotzing et al. (1996) explored the use of derivatized bis(pyrrol-2-yl) arylenes for electropolymerization, creating conducting polymers from low oxidation potential monomers. This study showcases the material science application, particularly in developing electrically conductive polymers with stable properties, which are valuable in electronics and materials engineering (Sotzing et al., 1996).

Optimized Synthesis for Medicinally Important Compounds

Bethel et al. (2012) worked on optimizing the synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines through Suzuki coupling, demonstrating the compound's importance in high throughput chemistry and large-scale synthesis of medicinally relevant compounds. This underscores the compound's utility in streamlining the production processes for pharmaceuticals (Bethel et al., 2012).

Anti-inflammatory Agent Synthesis

Rao et al. (1995) investigated the synthesis of tetrahydropyridines as potential anti-inflammatory agents. This research signifies the compound's application in creating therapeutic agents, further emphasizing its versatility in synthesizing compounds with varied biological activities (Rao et al., 1995).

Safety and Hazards

作用機序

Target of Action

Similar compounds are known to be used in organic synthesis reactions, particularly in borylation reactions .

Mode of Action

The compound interacts with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the presence of a palladium catalyst, it can form pinacol benzyl boronate .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. The downstream effects of this pathway can lead to the formation of complex organic compounds.

Result of Action

The result of the action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride is the formation of borylated organic compounds . These compounds can be used as intermediates in the synthesis of more complex organic molecules.

Action Environment

The action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation reaction . Additionally, the compound is air sensitive and should be stored in a cool, dry place .

特性

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BNO2.ClH/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8;/h8,12H,5-7H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUBFYNUIDTURH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2527252.png)

![4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527255.png)

![4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2527257.png)

![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2527258.png)

![N-(4-bromophenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2527260.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2527261.png)

![6-[2-Chloro-5-(trifluoromethyl)phenyl]benzo[d][2]benzazepine-5,7-dione](/img/structure/B2527262.png)

![4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2527270.png)